3-[(1,3-Benzoxazol-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol
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Overview
Description
3-[(1,3-Benzoxazol-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol is a complex organic compound that features a benzoxazole ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzoxazol-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring . This reaction can be catalyzed by various agents, including FeCl3 under aerobic conditions . The furan ring is introduced through subsequent reactions involving furan derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to a benzoxazoline derivative.
Substitution: The compound can participate in substitution reactions, especially at the amino group attached to the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
The major products of these reactions include oxidized furan derivatives, reduced benzoxazoline compounds, and substituted benzoxazole derivatives.
Scientific Research Applications
3-[(1,3-Benzoxazol-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzoxazol-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological macromolecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(1,3-Benzoxazol-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol is unique due to the presence of both benzoxazole and furan rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-9-12(11(2)20-10)14(19)7-8-17-16-18-13-5-3-4-6-15(13)21-16/h3-6,9,14,19H,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVHGHQGNOSJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC2=NC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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